phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Description
Properties
IUPAC Name |
phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-10-5-11-19(16)14-7-4-6-13(12-14)18-17(21)22-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCXODQXXRHXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce phenyl N-[3-(2-aminopyrrolidin-1-yl)phenyl]carbamate.
Scientific Research Applications
Phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyrrolidine ring may also interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds from serve as key comparators due to shared carbamate or related functional groups:
Key Observations:
- Carbamate vs. This difference may impact biological activity or stability .
- Substituent Effects: The 2-oxopyrrolidin group in the target compound contrasts with the pyrimido[4,5-d][1,3]oxazin-2-one heterocycles in 16c–e, which introduce additional hydrogen-bond acceptors and aromaticity. The tert-butyl carbamates (17a, 18a) feature bulkier protecting groups, likely enhancing steric hindrance but reducing solubility compared to the phenyl carbamate .
Physicochemical Properties
HPLC data from highlight trends in purity and retention times for related compounds:
| Compound ID | Purity (%) | Retention Time (min) | Substituent Size/Type |
|---|---|---|---|
| 16c | 99.34 | 9.37 | Propyl |
| 16d | 97.05 | 11.98 | Isopropyl |
| 16e | 95.07 | 10.60 | None (smallest substituent) |
Analysis:
- Bulkier substituents (e.g., isopropyl in 16d) correlate with longer retention times, suggesting increased hydrophobicity. The target compound’s phenyl carbamate group may exhibit intermediate lipophilicity compared to tert-butyl or alkyl-substituted analogs.
- Purity variations (95–99%) reflect synthetic challenges in introducing complex substituents, as seen in 16c–e. The target compound’s simpler pyrrolidinone substituent may favor higher synthetic yields if similar routes are employed .
Research Implications and Limitations
- Structural Insights: The absence of crystallographic data (e.g., SHELX or ORTEP refinements) for the target compound limits direct conformational comparisons. However, structure-guided design principles from imply that substituent positioning critically influences molecular interactions .
Biological Activity
Phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a compound of interest due to its potential biological activities, particularly as a modulator of the sigma-1 receptor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenyl group attached to a carbamate moiety, with a pyrrolidinone derivative that may influence its interaction with biological targets. The presence of the oxopyrrolidine structure is significant for its pharmacological properties.
The primary mechanism through which this compound exerts its effects is through allosteric modulation of the sigma-1 receptor . The sigma-1 receptor is implicated in various intracellular signaling pathways, including the modulation of calcium signaling and the regulation of ion channels and G-protein coupled receptors. This modulation can lead to several therapeutic effects, such as:
- Neuroprotection : By influencing calcium homeostasis and reducing excitotoxicity.
- Antidepressant Effects : Potentially alleviating symptoms of depression through serotonergic pathways.
- Cognition Enhancement : Improving cognitive functions by modulating neurotransmitter systems.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticonvulsant Activity : Studies have shown that compounds targeting the sigma-1 receptor can exhibit anti-seizure properties.
- Antidepressant Effects : The modulation of sigma receptors has been linked to antidepressant-like effects in animal models.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. While specific data on this compound's pharmacokinetics is limited, related compounds with similar structures have demonstrated favorable lipophilicity and bioavailability due to modifications such as fluorination.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
